molecular formula C14H11N3O B2450352 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one CAS No. 1215165-42-6

4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B2450352
CAS No.: 1215165-42-6
M. Wt: 237.262
InChI Key: JCKWYORRIDEKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol This compound is known for its unique structure, which includes an amino group attached to a dihydroquinoxaline ring system, and a cyclohexa-2,5-dien-1-one moiety

Properties

IUPAC Name

4-(6-aminoquinoxalin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-3-6-12-13(7-10)16-8-14(17-12)9-1-4-11(18)5-2-9/h1-8,18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNGKLDHDYDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215165-42-6
Record name 4-(6-amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solvent-Free Condensation with Dialkyl Acetylenedicarboxylates

A solvent-free approach, as demonstrated by Zarenezhad et al., involves grinding o-phenylenediamine derivatives with dialkyl acetylenedicarboxylates to yield 3,4-dihydroquinoxalin-2-ones. Adapting this method, the reaction of 6-nitro-o-phenylenediamine with dimethyl acetylenedicarboxylate under solvent-free conditions could generate the dihydroquinoxaline core. Subsequent hydrogenation of the nitro group (e.g., using Pd/C or Raney Ni) would introduce the 6-amino functionality.

Key Conditions :

  • Catalyst-free, room-temperature grinding.
  • Yields: 94–97% for analogous compounds.

Copper-Catalyzed Cyclization for Functionalized Quinoxalines

The ACS Omega study highlights a copper-catalyzed method for synthesizing quinoxalin-2-ones from 2-haloanilines and amino acids. For the target compound, 2-chloro-5-nitroaniline could react with a cyclohexadienone-containing amino acid derivative in the presence of CuI/1,10-phenanthroline. This approach enables simultaneous introduction of the amino and cyclohexadienone groups via a single cyclization step.

Optimization Data :

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Temperature: 110°C under nitrogen.
  • Yield: 68–72% for related quinoxalinones.

Functional Group Interconversion and Final Modifications

Reductive Amination

Lithium aluminum hydride (LiAlH₄) reductions, as reported in the ACS Omega study, convert quinoxalin-2-ones to 1,2,3,4-tetrahydroquinoxalines. Partial reduction of the target compound’s dihydroquinoxaline core may require milder reagents (e.g., NaBH₄/CeCl₃) to preserve the cyclohexadienone moiety.

Critical Parameters :

  • Stoichiometry: 1.5 equiv LiAlH₄ for partial reduction.
  • Temperature: 0°C to prevent over-reduction.

Oxidative Dearomatization

Vanadium(V) oxide (V₂O₅)-mediated oxidation, adapted from quinoxaline syntheses, could introduce the ketone group in cyclohexadienone. For instance, treating 4-(6-amino-1,2-dihydroquinoxalin-2-yl)cyclohexene with V₂O₅ in toluene under reflux may achieve selective oxidation.

Optimization Insight :

  • Catalyst: V₂O₅ (2.5–3.0 equiv).
  • Silica gel additive improves yield by adsorbing byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagent Yield (%) Advantages Limitations
Solvent-free condensation 6-Nitro-o-phenylenediamine, DMAD None 94–97 Eco-friendly, high yield Requires nitro group reduction
Copper-catalyzed 2-Chloro-5-nitroaniline, amino acid CuI/1,10-phenanthroline 68–72 One-pot functionalization High-temperature conditions
Proline-catalyzed o-Phenylenediamine, nitroolefin L-Proline ~85 Ambient conditions, no metal Limited nitroolefin availability

Chemical Reactions Analysis

Structural Features and Reactivity Predictions

The compound combines a cyclohexa-2,5-dien-1-one (para-quinone methide analog) with a 6-amino-1,2-dihydroquinoxaline moiety. Key reactive sites include:

  • Electron-deficient cyclohexadienone core : Susceptible to nucleophilic attack, conjugate additions, and cycloadditions.

  • Amino group on quinoxaline : Potential for acylation, alkylation, or participation in redox processes.

  • Conjugated π-system : May engage in charge-transfer reactions or act as a diene in Diels-Alder reactions.

2.1. Nucleophilic Additions

The cyclohexadienone’s α,β-unsaturated ketone system could undergo 1,6-conjugate additions with nucleophiles (e.g., amines, thiols), as seen in para-quinone methides (p-QMs) under bifunctional catalysis . For example:

Reaction TypeReagents/ConditionsExpected Product
1,6-Conjugate AdditionChiral amine-phosphine catalystFunctionalized dihydrocoumarin analogs

2.2. Cycloadditions

The compound’s dienone system may act as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). This is supported by reactivity observed in similar dihydroquinolinones .

2.3. Functionalization of the Amino Group

The 6-amino group could undergo:

  • Acylation : With acyl chlorides or anhydrides.

  • Schiff Base Formation : Reacting with aldehydes/ketones.

  • Oxidative Coupling : Catalyzed by Cu(I) in click chemistry (e.g., triazole formation) .

Comparative Reactivity with Analogous Systems

The table below summarizes reactions of structurally related compounds:

Compound ClassReaction TypeCatalyst/ConditionsOutcomeSource
4-Aryl-3,4-dihydrocoumarinsVinylogous Rauhut–CurrierChiral amine-phosphineEnantioselective heterocycles
6-Amino-2-pyridonesOne-pot synthesisBetaine/guanidine carbonatePyridone derivatives
Quinolone-triazole hybridsCu-catalyzed cycloadditionCuITriazole-linked heterocycles

Experimental Challenges and Gaps

  • Direct Studies : No experimental data exists for this specific compound. Reactivity predictions are based on analogs like p-QMs and dihydroquinolinones .

  • Redox Sensitivity : The cyclohexadienone’s electron-deficient nature may lead to instability under oxidative/reductive conditions, requiring inert atmospheres for reactions.

Scientific Research Applications

Structural Overview

The molecular formula of 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is C14H11N3OC_{14}H_{11}N_{3}O. The compound features a cyclohexa-2,5-diene backbone fused with an amino-substituted quinoxaline. This unique configuration may enhance its reactivity and biological interactions compared to other derivatives with similar structures .

Biological Activities

Research indicates that compounds containing quinoxaline structures exhibit diverse biological activities. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi.
  • Anticancer Activity : The compound's ability to interact with cellular pathways may lead to potential applications in cancer treatment.

In vitro studies are necessary to establish its efficacy and mechanism of action in these areas .

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development:

  • Anticancer Agents : Its structural characteristics may allow it to inhibit cancer cell proliferation effectively.
  • Antimicrobial Agents : The compound's ability to disrupt microbial cell processes could lead to new treatments for infections.

Materials Science

The electronic properties of this compound suggest potential applications in materials science:

  • Organic Electronics : Its conjugated system may be useful in developing organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The amino group and the quinoxaline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar ring system but lacking the cyclohexa-2,5-dien-1-one moiety.

    Dihydroquinoxaline: A reduced form of quinoxaline with similar structural features.

    Cyclohexa-2,5-dien-1-one: A compound with a similar cyclohexadienone structure but lacking the quinoxaline ring.

Uniqueness

4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of the quinoxaline ring system and the cyclohexa-2,5-dien-1-one moiety

Biological Activity

4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the induction of apoptosis in various cancer cell lines, which is crucial for therapeutic applications.

Anticancer Activity

A notable study demonstrated that derivatives similar to this compound showed promising anticancer effects. The compound was tested against several cancer cell lines, including ovarian and breast cancer cells. The results indicated that it could inhibit cell proliferation and induce apoptosis in a dose-dependent manner .

The anticancer activity of this compound appears to be mediated through several mechanisms:

  • Induction of Apoptosis :
    • The compound promotes apoptosis by altering the expression levels of key proteins involved in the apoptotic pathway. For instance, it was observed that treatment with this compound led to a decrease in Bcl-2 levels and an increase in p53 and Bax levels, which are critical regulators of apoptosis .
  • Cell Cycle Arrest :
    • It has been reported that this compound causes G2/M phase arrest in cancer cells by downregulating cyclin B1 and cdk1 . This disruption in the cell cycle is pivotal for preventing cancer cell proliferation.
  • Inhibition of Tumor Growth :
    • In vivo studies have shown that this compound can significantly reduce tumor size in animal models, suggesting its potential efficacy as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1Ovarian Cancer (SKOV3)15Induces apoptosis via Bcl-2 downregulation
Study 2Breast Cancer (MCF7)20Causes G2/M arrest through cyclin modulation
Study 3Lung Cancer (A549)25Inhibits proliferation and induces cell death

These studies collectively suggest that the compound's anticancer effects are consistent across different types of cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one?

The synthesis of this compound typically involves condensation reactions between quinoxaline derivatives and cyclohexadienone precursors. For example, coupling 6-amino-1,2-dihydroquinoxaline with activated cyclohexa-2,5-dien-1-one under basic or acidic conditions may yield the target compound. Reagents like acetic acid or catalytic bases (e.g., triethylamine) are often employed to facilitate tautomerization and stabilize the conjugated system. Purity optimization requires column chromatography or recrystallization using solvents like ethanol or DMSO .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the tautomeric state and electronic environment of the quinoxaline and cyclohexadienone moieties. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 180–190 ppm (13C) are diagnostic .
  • X-Ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. The compound’s planar geometry and hydrogen-bonding interactions (e.g., N–H···O) can be resolved via high-resolution data. SHELX’s robustness in handling small-molecule refinement ensures accurate determination of bond lengths and angles .

Q. What safety protocols should be followed during experimental handling?

While direct safety data for this compound are limited, structurally similar cyclohexadienones (e.g., rosolic acid) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines for aromatic amines. Refer to SDS frameworks for analogs like 4-[bis(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one (CAS 603-45-2) for risk mitigation .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be experimentally resolved?

The amino-quinoxaline and cyclohexadienone groups may exhibit keto-enol or imine-enamine tautomerism. To resolve this:

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH or carbonyl signals) across temperatures to identify dominant tautomers.
  • Computational Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) can predict tautomer stability. Compare computed IR/NMR spectra with experimental data to validate models .

Q. How does the amino group in the quinoxaline moiety influence electronic properties?

The electron-donating amino group enhances conjugation across the π-system, red-shifting UV-Vis absorption (e.g., λmax > 400 nm). Cyclic voltammetry reveals reduced oxidation potentials due to increased electron density. Frontier molecular orbital (FMO) analysis via DFT shows lowered LUMO energy, suggesting enhanced reactivity toward electrophiles .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., tautomerism). To reconcile:

  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl presence and powder XRD to assess crystallinity.
  • SHELXL Refinement : Apply restraints for disordered atoms or use TWIN commands in SHELX for twinned crystals, ensuring structural accuracy despite data complexity .

Q. How can computational modeling predict reactivity in functionalization studies?

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., nucleophilic attack at the cyclohexadienone carbonyl).
  • Docking Studies : If the compound has biological relevance, dock into protein active sites (e.g., kinase domains) using AutoDock Vina to predict binding modes. Validate with mutagenesis or enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.